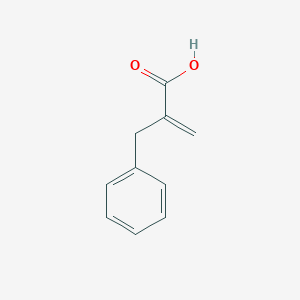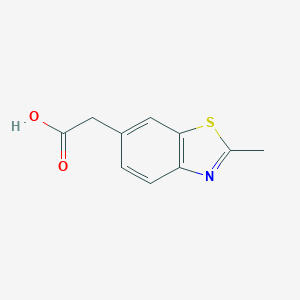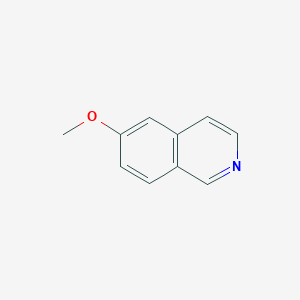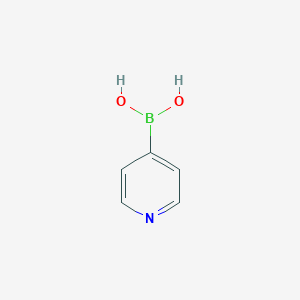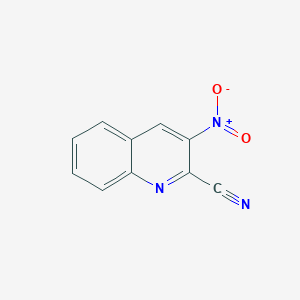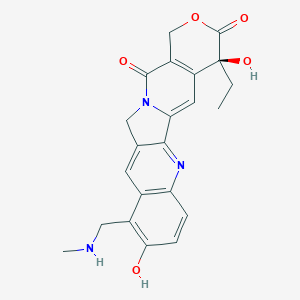
1-(1,2,3-Trimethylcyclopropyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3-Trimethylcyclopropyl)ethanone, also known as TMCPE, is a cyclic ketone with a unique structure that has attracted the attention of researchers in various fields. TMCPE is synthesized through a multi-step process, and its chemical properties make it a valuable tool for scientific research. In We will also list future directions for research on TMCPE.
作用機序
The mechanism of action of 1-(1,2,3-Trimethylcyclopropyl)ethanone is not well understood, but it is believed to act as a chiral auxiliary in organic synthesis and as a ligand in asymmetric catalysis. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of this inhibition is not clear.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1-(1,2,3-Trimethylcyclopropyl)ethanone. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.
実験室実験の利点と制限
One advantage of using 1-(1,2,3-Trimethylcyclopropyl)ethanone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds with high enantioselectivity. 1-(1,2,3-Trimethylcyclopropyl)ethanone is also relatively easy to synthesize and has low toxicity. However, one limitation of using 1-(1,2,3-Trimethylcyclopropyl)ethanone is its high cost, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 1-(1,2,3-Trimethylcyclopropyl)ethanone. One area of interest is the development of new synthetic methods for 1-(1,2,3-Trimethylcyclopropyl)ethanone and its derivatives. Another area of interest is the study of 1-(1,2,3-Trimethylcyclopropyl)ethanone's mechanism of action and its potential use as an enzyme inhibitor. Additionally, 1-(1,2,3-Trimethylcyclopropyl)ethanone could be used as a probe for the study of protein-ligand interactions and in the development of new biologically active compounds.
合成法
The synthesis of 1-(1,2,3-Trimethylcyclopropyl)ethanone involves a multi-step process that begins with the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone to form a cyclohexene intermediate. The intermediate is then treated with a Grignard reagent to form a cyclohexanol, which is subsequently oxidized to form 1-(1,2,3-Trimethylcyclopropyl)ethanone.
科学的研究の応用
1-(1,2,3-Trimethylcyclopropyl)ethanone has been used in various scientific research applications, including as a ligand in asymmetric catalysis, a chiral auxiliary in organic synthesis, and a reagent in the synthesis of biologically active compounds. 1-(1,2,3-Trimethylcyclopropyl)ethanone has also been used in the study of enzyme inhibition and as a probe for the study of protein-ligand interactions.
特性
CAS番号 |
108507-77-3 |
|---|---|
製品名 |
1-(1,2,3-Trimethylcyclopropyl)ethanone |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC名 |
1-(1,2,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3 |
InChIキー |
DPFVHATYRTVANO-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C)C(=O)C)C |
正規SMILES |
CC1C(C1(C)C(=O)C)C |
同義語 |
Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



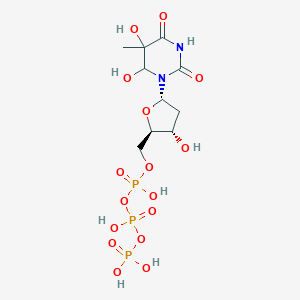
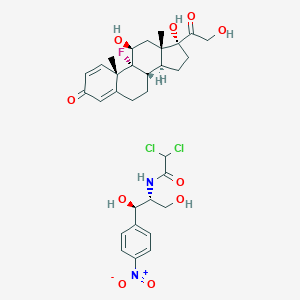
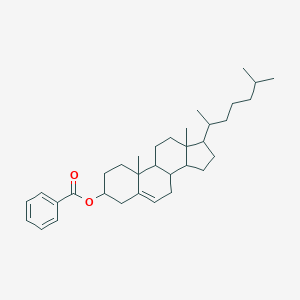
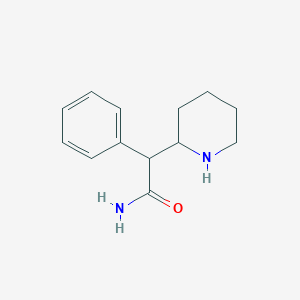
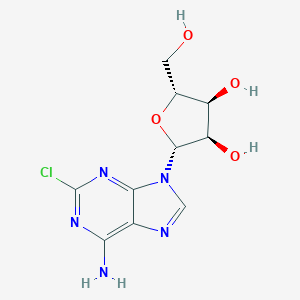
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
